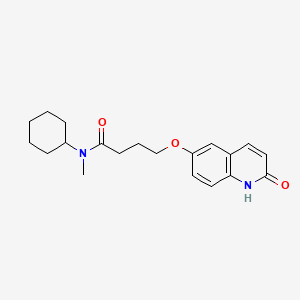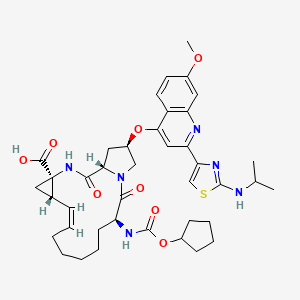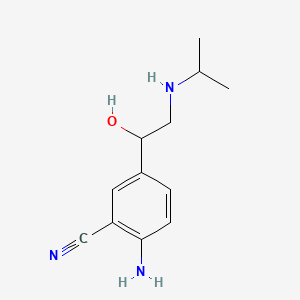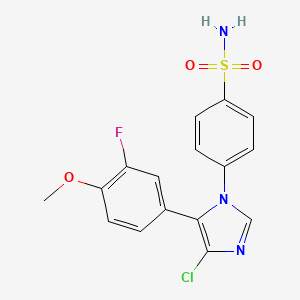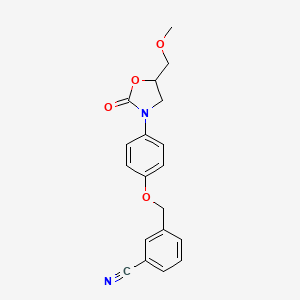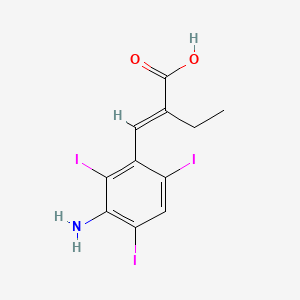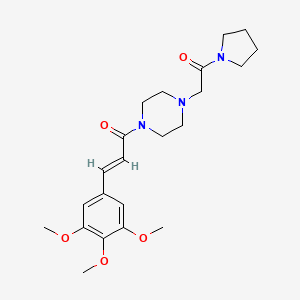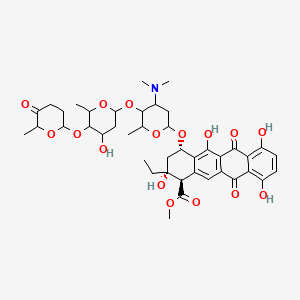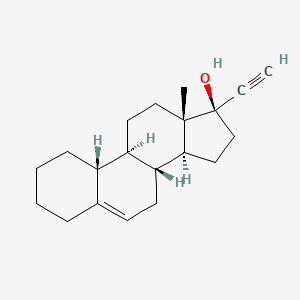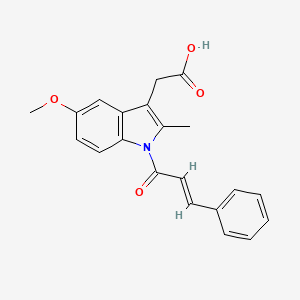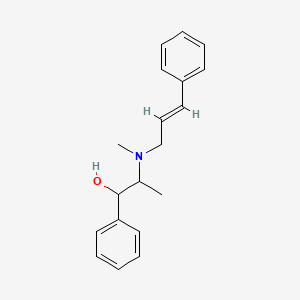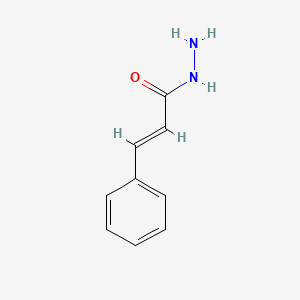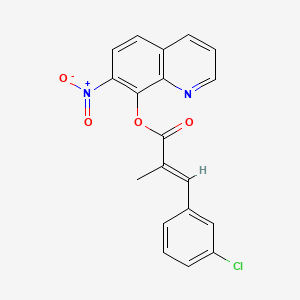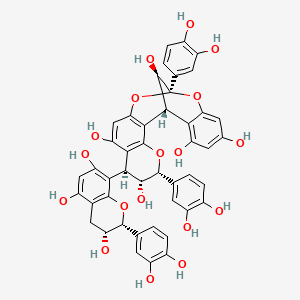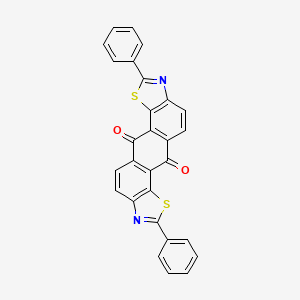
C.I. Vat Yellow 2
描述
C.I. Vat Yellow 2, also known as Calcoloid Yellow GCD, is a yellow dye agent . It is used in various applications, including the detection of adsorption behavior on natural sediments .
Synthesis Analysis
The synthesis of C.I. Vat Yellow 2 involves a series of chemical reactions. The first stage in the manufacture of this dye is the preparation of the intermediate 2,6-diaminoanthraquinone . This intermediate is then reacted in naphthalene solvent with benzotrichloride, sulfur, and a cuprous chloride catalyst .Molecular Structure Analysis
The molecular formula of C.I. Vat Yellow 2 is C28H14N2O2S2 . Its exact mass is 474.0497, and its molecular weight is 474.55 .Chemical Reactions Analysis
Vat dyes, including C.I. Vat Yellow 2, are chemically complex dyes that are insoluble in water. They must first be reduced to the leuco form in an alkaline solution of sodium hydrosulfite before application to the cotton or rayon fiber . Air oxidation then fixes the dye strongly on the fiber, resulting in excellent wash-fastness and light-fastness .Physical And Chemical Properties Analysis
C.I. Vat Yellow 2 is an orange powder that is insoluble in water and ethanol . In concentrated sulfuric acid, it appears yellow . It is mainly used for cotton, silk sheets, towels, and monochrome printing .科学研究应用
Specific Scientific Field
This application falls under the field of Forensic Science .
Summary of the Application
“C.I. Vat Yellow 2” is used in the forensic analysis of cellulosic fibers. The dye is extracted from the fibers for characterization .
Methods of Application or Experimental Procedures
The extraction of “C.I. Vat Yellow 2” from cotton fibers is automated. The extraction efficiencies are measured using a microplate reader UV–visible spectrophotometer. The solvent extraction conditions are developed to be compatible with subsequent forensic characterization of the extracted dyes by capillary electrophoresis with UV–visible diode array detection .
Results or Outcomes
The research aims to enhance the discrimination of trace fiber evidence by analyzing the extracted dyes .
Textile Dyeing
Specific Scientific Field
This application is in the field of Textile Engineering .
Summary of the Application
“C.I. Vat Yellow 2” is a type of vat dye used in the dyeing of cellulosic materials. It is known for its excellent fastness properties, including washing fastness, light fastness, and chlorine fastness .
Methods of Application or Experimental Procedures
The dye is applied in a special kind of dyebath where it is reduced to a soluble form by a strong reducing agent, such as hydrosulphite. The dyeing process is carried out in an alkaline medium .
Results or Outcomes
Vat dyes like “C.I. Vat Yellow 2” are preferred for dyeing workwear or uniforms, or where the textiles and apparels are expected to undergo repeated industrial launderings .
Paper Dyeing
Specific Scientific Field
This application is in the field of Paper Manufacturing .
Summary of the Application
“C.I. Vat Yellow 2” can be used for dyeing paper. The dye provides a yellow color to the paper .
Methods of Application or Experimental Procedures
The dye is mixed with the paper pulp during the paper manufacturing process. The dye bonds with the cellulose fibers in the pulp, giving the paper a yellow color .
Results or Outcomes
The use of “C.I. Vat Yellow 2” in paper dyeing results in yellow-colored paper. The fastness properties of the dye ensure that the color does not fade easily .
Dyeing of Blended Fabrics
Specific Scientific Field
This application is in the field of Textile Engineering .
Summary of the Application
“C.I. Vat Yellow 2” can also be used for dyeing blended fabrics, such as polyester/cotton and PVA/cotton .
Methods of Application or Experimental Procedures
The dyeing process is similar to that of pure cotton. The blended fabric is immersed in a dyebath where the dye is reduced to a soluble form by a strong reducing agent. The dyeing process is carried out in an alkaline medium .
Results or Outcomes
The use of “C.I. Vat Yellow 2” in dyeing blended fabrics results in fabrics with excellent fastness properties. The dyed fabrics can withstand repeated industrial launderings .
Monochrome Printing
Specific Scientific Field
This application is in the field of Printing Technology .
Summary of the Application
“C.I. Vat Yellow 2” can be used in monochrome printing. It provides a yellow color to the prints .
Methods of Application or Experimental Procedures
The dye is mixed with a printing medium and then applied to the printing surface using a printing press or other printing equipment .
Results or Outcomes
The use of “C.I. Vat Yellow 2” in monochrome printing results in yellow-colored prints. The fastness properties of the dye ensure that the prints do not fade easily .
Silk Dyeing
Specific Scientific Field
This application is in the field of Textile Engineering .
Summary of the Application
“C.I. Vat Yellow 2” can be used for dyeing silk sheets. The dye provides a yellow color to the silk .
Methods of Application or Experimental Procedures
The dyeing process is similar to that of cotton and blended fabrics. The silk is immersed in a dyebath where the dye is reduced to a soluble form by a strong reducing agent. The dyeing process is carried out in an alkaline medium .
Results or Outcomes
The use of “C.I. Vat Yellow 2” in silk dyeing results in yellow-colored silk sheets. The fastness properties of the dye ensure that the color does not fade easily .
Towel Dyeing
Specific Scientific Field
This application is in the field of Textile Engineering .
Summary of the Application
“C.I. Vat Yellow 2” can be used for dyeing towels. The dye provides a yellow color to the towels .
Methods of Application or Experimental Procedures
The dyeing process is similar to that of cotton and blended fabrics. The towels are immersed in a dyebath where the dye is reduced to a soluble form by a strong reducing agent. The dyeing process is carried out in an alkaline medium .
Results or Outcomes
The use of “C.I. Vat Yellow 2” in towel dyeing results in yellow-colored towels. The fastness properties of the dye ensure that the color does not fade easily .
安全和危害
未来方向
The future directions for C.I. Vat Yellow 2 and other vat dyes involve addressing the environmental consequences associated with their manufacture. The hazardous organic chemicals, solvents, and heavy metals used in the manufacture of vat dyes can lead to severe environmental consequences at locations where wastewater and solid waste management practices are deficient . Therefore, future research and development in this field may focus on finding more environmentally friendly manufacturing processes and waste management practices .
属性
IUPAC Name |
6,16-diphenyl-5,15-dithia-7,17-diazapentacyclo[11.7.0.03,11.04,8.014,18]icosa-1(13),3(11),4(8),6,9,14(18),16,19-octaene-2,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14N2O2S2/c31-23-18-12-14-20-26(34-28(30-20)16-9-5-2-6-10-16)22(18)24(32)17-11-13-19-25(21(17)23)33-27(29-19)15-7-3-1-4-8-15/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFQNEGBFFGLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(S2)C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5SC(=N6)C7=CC=CC=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1051646 | |
| Record name | C.I. Vat Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless grains; [MSDSonline] | |
| Record name | C.I. Vat Yellow 2 | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4117 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
C.I. Vat Yellow 2 | |
CAS RN |
129-09-9 | |
| Record name | 2,8-Diphenylanthra[2,1-d:6,5-d′]bisthiazole-6,12-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Yellow 2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000129099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthra[2,1-d:6,5-d']bisthiazole-6,12-dione, 2,8-diphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Vat Yellow 2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1051646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,8-diphenylanthra[2,1-d:6,5-d']bisthiazole-6,12-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VAT YELLOW 2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/562H14C4U9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | C.I. VAT YELLOW 2 | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5475 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



